molecular formula C8H9BO4 B1422089 2-(2-Boronophenyl)acetic acid CAS No. 1001108-64-0

2-(2-Boronophenyl)acetic acid

Cat. No.: B1422089
CAS No.: 1001108-64-0
M. Wt: 179.97 g/mol
InChI Key: ZWCYROWFNLFPED-UHFFFAOYSA-N
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Description

2-(2-Boronophenyl)acetic acid is an organic compound with the molecular formula C8H9BO4 It is a derivative of boronic acid and features a boron atom bonded to a phenyl ring, which is further connected to an acetic acid moiety

Mechanism of Action

Target of Action

Boronic acids, such as this compound, are known to be mild lewis acids and are generally stable and easy to handle . They are important to organic synthesis .

Mode of Action

Boronic acids, including this compound, are often used in suzuki–miyaura (sm) coupling reactions . In these reactions, the boronic acid participates in transmetalation, a process where it transfers its organic group to a palladium complex .

Biochemical Pathways

In the context of sm coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can potentially affect various biochemical pathways depending on the specific context of the reaction.

Pharmacokinetics

Boronic acids are generally known to be soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride . This solubility profile can influence the compound’s bioavailability.

Result of Action

In the context of sm coupling reactions, the compound contributes to the formation of carbon-carbon bonds . This can lead to the synthesis of new organic compounds, potentially affecting cellular processes depending on the specific compounds formed.

Action Environment

The action, efficacy, and stability of “2-(2-Boronophenyl)acetic acid” can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the polarity of the surrounding environment . Additionally, the compound’s participation in reactions like SM coupling can be influenced

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Boronophenyl)acetic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The general reaction conditions include the use of a base such as potassium carbonate in an aqueous or alcoholic solvent, with the reaction being carried out at temperatures ranging from room temperature to 100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Boronophenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the boronic acid group to a boronic ester or borate under oxidative conditions.

    Reduction: The compound can be reduced to form different boron-containing derivatives.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce various arylated derivatives.

Comparison with Similar Compounds

  • 2-(4-Boronophenyl)acetic acid
  • 3-(Carboxymethyl)phenylboronic acid

Comparison: 2-(2-Boronophenyl)acetic acid is unique due to the position of the boron atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to 2-(4-Boronophenyl)acetic acid, the ortho position of the boron atom in this compound may result in different steric and electronic effects, leading to distinct chemical behavior and applications .

Properties

IUPAC Name

2-(2-boronophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4,12-13H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCYROWFNLFPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681515
Record name (2-Boronophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001108-64-0
Record name (2-Boronophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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